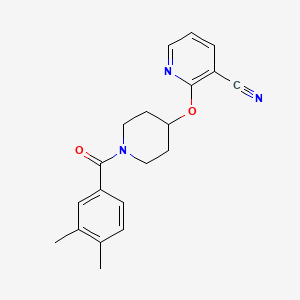

2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

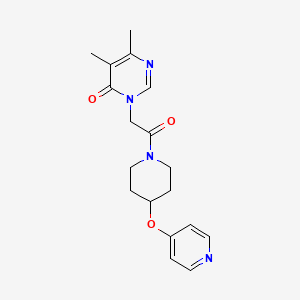

“2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound . It’s a qualified product with CAS No. 1448078-74-7.

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile” is C20H21N3O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. 2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile can serve as a scaffold for designing novel drugs. Researchers explore its modification to enhance bioavailability, selectivity, and efficacy against specific targets. For instance, the compound’s interactions with enzymes or receptors can be fine-tuned to create potent pharmaceutical agents .

Anticancer Agents

The piperidine moiety in this compound offers potential as an anticancer agent. Researchers investigate its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. By optimizing the structure, scientists aim to develop targeted therapies for specific cancer types .

Neurological Disorders

Piperidines have shown promise in treating neurological conditions. 2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile may act as a neuroprotective agent, modulating neurotransmitter systems or mitigating oxidative stress. Researchers explore its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Anti-Inflammatory Properties

The compound’s structural features suggest anti-inflammatory activity. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Researchers investigate its effects in models of inflammation, aiming to develop new anti-inflammatory drugs .

Antimicrobial Agents

Piperidines often exhibit antimicrobial properties. 2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile could be explored as a potential antibiotic or antifungal agent. Researchers assess its efficacy against various pathogens, including drug-resistant strains .

Agrochemical Applications

Piperidine derivatives find use in agriculture. The compound’s bioactivity may extend to pest control, plant growth regulation, or herbicidal effects. Researchers investigate its potential as an eco-friendly alternative to conventional agrochemicals .

Zukünftige Richtungen

The future directions in the research of piperidine derivatives like “2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile” could involve the development of new drugs with potential antimicrobial activity . The design and development of new molecules by modifying the structure of existing drug molecules could improve their antimicrobial activity .

Wirkmechanismus

Target of Action

The primary target of 2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . Computational simulations suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway. By inhibiting the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on various inflammatory processes within the body.

Result of Action

The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a reduction in inflammation, as IL-1β is a key mediator of the inflammatory response. Therefore, the compound could potentially be used as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-5-6-16(12-15(14)2)20(24)23-10-7-18(8-11-23)25-19-17(13-21)4-3-9-22-19/h3-6,9,12,18H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRVHRPQMNPABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)

![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)